3-[1-(Methylamino)ethyl]benzene-1-sulfonamide is a chiral molecule belonging to the sulfonamide class of compounds. While not a marketed drug itself, it serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting fungal infections [, ] and Alzheimer's disease [].
3-[1-(Methylamino)ethyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential applications in various biomedical fields. This compound features a benzene ring substituted with a sulfonamide group and a branched alkyl chain, which contributes to its biological activity. It is classified under the category of aryl sulfonamides, known for their diverse pharmacological properties, including antibacterial and antitumor activities.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as Sigma-Aldrich and Biosynth. It is classified as an organic sulfonamide, which is characterized by the presence of a sulfonyl group (–SO₂–) attached to an amine. Sulfonamides are known for their role in drug development, particularly as antibiotics and enzyme inhibitors .
The synthesis of 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide typically involves several key steps:
The technical details of the synthesis emphasize the importance of controlling reaction conditions, such as temperature and pH, to optimize yield and purity.
The molecular formula of 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide is C₉H₁₃N₃O₂S. Its structure includes:
The compound’s three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography to understand its conformation and potential interactions with biological targets.
3-[1-(Methylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide primarily involves inhibition of specific enzymes. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to bacterial growth inhibition.
In addition to antibacterial activity, some studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
3-[1-(Methylamino)ethyl]benzene-1-sulfonamide has several applications in scientific research:
The ongoing research into this compound's derivatives continues to expand its potential applications across various fields of biomedicine.
The sulfonamide functional group (–SO₂NH–) represents a cornerstone structural motif in medicinal chemistry, prized for its versatility in designing bioactive molecules. This moiety confers unique physicochemical properties, including moderate acidity from the N–H bond (pKa ~10-11) and significant dipole moments from the sulfonyl group, which collectively enhance target binding through hydrogen bonding and electrostatic interactions. Sulfonamides exhibit broad-spectrum biological activities primarily through competitive enzyme inhibition, where the sulfonyl oxygen atoms act as hydrogen bond acceptors while the NH group functions as a donor, effectively mimicking enzymatic transition states or native substrate motifs [3] .
Structurally analogous to carboxylic acid derivatives yet resistant to enzymatic hydrolysis, sulfonamides provide metabolic stability advantages in drug design. Their mechanism often involves binding to conserved regions of enzyme active sites—particularly those accommodating anions or polarized regions—via the tetrahedral sulfur geometry. This binding paradigm is exemplified in carbonic anhydrase inhibitors (e.g., acetazolamide), where sulfonamide coordination to the zinc ion disrupts catalytic hydration of CO₂. Beyond classical antibacterial applications, modern sulfonamide derivatives demonstrate potent inhibition of diverse targets including kinases, proteases, and GPCRs, underpinning their therapeutic relevance in oncology, neurology, and metabolic disorders .
Table 1: Enzymatic Targets of Bioactive Sulfonamides and Inhibition Mechanisms
Target Enzyme Class | Representative Sulfonamide Drug | Primary Inhibition Mechanism | Therapeutic Area |
---|---|---|---|
Carbonic Anhydrase | Acetazolamide | Zinc coordination in active site | Glaucoma/Diuretics |
Dihydropteroate Synthase | Sulfamethoxazole | Pterin substrate mimicry | Antibacterial |
HIV Protease | Amprenavir | Transition-state analog | Antiviral |
Tyrosine Kinases | Dasatinib (partial sulfonamide) | ATP-binding site occlusion | Oncology |
3-[1-(Methylamino)ethyl]benzene-1-sulfonamide (CAS 1157112-20-3) exemplifies contemporary sulfonamide design with strategic structural modifications that enhance its drug discovery potential. The compound features a canonical benzenesulfonamide scaffold substituted at the meta position by a 1-(methylamino)ethyl group (–CH(CH₃)NHCH₃), conferring three-dimensional complexity absent in simpler analogs. This chiral center introduces stereochemical diversity, potentially enabling enantioselective target interactions [1] [3]. The molecular formula (C₉H₁₄N₂O₂S) and weight (214.28 g/mol) place it within favorable drug-like space, while the methylaminoethyl side chain enhances solubility through basic nitrogen centers (calculated pKa ~9.5) without excessive lipophilicity (LogP estimated 0.5-1.5) [3].
Comparative analysis with positional isomers reveals distinct advantages: unlike 4-substituted benzenesulfonamides that often exhibit linear, planar architectures (e.g., 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide, CID 64081920) [2] [7], the meta substitution in 3-[1-(methylamino)ethyl]benzene-1-sulfonamide induces a 120° vector orientation between sulfonamide and alkylamino functionalities. This spatial arrangement may facilitate simultaneous engagement with divergent binding pockets in biological targets—particularly relevant for allosteric modulation. The compound's structural hybridity bridges features of arylsulfonamides and aminoalkylbenzenes, as evidenced by SMILES representations (both O=S(C1=CC=CC(C(NC)C)=C1)(N)=O and CC(c1cccc(c1)S(=O)(=O)N)NC) [1] [3], suggesting dual pharmacophoric character.
Table 2: Structural and Chemical Profile of 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 1157112-20-3 | [1] [3] |
Molecular Formula | C₉H₁₄N₂O₂S | [1] [3] |
Molecular Weight | 214.28 g/mol | [1] [3] |
MDL Number | MFCD12179550 | [1] [3] |
Key SMILES Notation | CC(c1cccc(c1)S(=O)(=O)N)NC | [3] |
Structural Analogs | 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide (EVT-13361726) | [5] |
Chirality | Chiral center at 1-(methylamino)ethyl carbon | [1] |
The compound's benzenesulfonamide core ensures stability under physiological conditions, while the methylaminoethyl substituent introduces rotational freedom (four rotatable bonds) and basicity—properties exploitable for salt formation to modulate solubility. When contrasted with derivatives like 4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (EVT-13361726, MW 230.29 g/mol) [5], which contains an ether linker, our target compound's direct C–N linkage reduces metabolic vulnerability to oxidative cleavage. These attributes position 3-[1-(methylamino)ethyl]benzene-1-sulfonamide as a versatile intermediate for derivatization, particularly in developing kinase inhibitors or neurotransmitter modulators where the meta-alkylamine motif may confer CNS penetrability [1] [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: